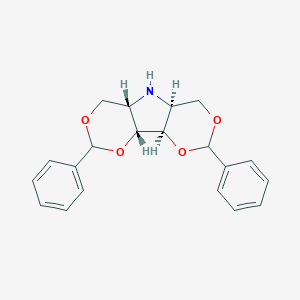

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

Description

Properties

IUPAC Name |

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZNORDFNLLOEI-KCNXKABGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449845 | |

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-42-9 | |

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is a compound characterized by its unique structural features and potential biological activities. This compound belongs to a class of imino sugars that have garnered attention for their inhibitory effects on glycosidases and other enzymes involved in carbohydrate metabolism. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is , with a molecular weight of 331.39 g/mol. Its structure features two benzylidene groups and an imino configuration that contribute to its biological properties.

Glycosidase Inhibition

One of the primary areas of research surrounding this compound is its role as a glycosidase inhibitor. Inhibitors of glycosidases are important for managing conditions like diabetes and obesity by modulating carbohydrate absorption. The di-O-benzylidene derivatives have been shown to exhibit significant inhibitory activity against various glycosidases.

Table 1: Glycosidase Inhibition Data

Antitumor Activity

Recent studies have indicated that compounds similar to 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol possess antitumor properties. Research conducted on various cancer cell lines has demonstrated that these compounds can inhibit cell proliferation and induce apoptosis.

Case Study: Antitumor Effects

In a study involving human lung cancer cell lines (A549, HCC827), the compound exhibited significant cytotoxicity with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D cultures) . The mechanism appears to involve the inhibition of DNA synthesis and disruption of cellular metabolism.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D |

| HCC827 | 20.46 ± 8.63 | 3D |

| NCI-H358 | 16.00 ± 9.38 | 3D |

The mechanism underlying the biological activity of this compound is multifaceted:

- Enzyme Inhibition : The presence of the imino group facilitates binding to the active sites of glycosidases, leading to competitive inhibition.

- Cellular Uptake : The lipophilic nature due to benzylidene groups enhances cellular permeability, allowing for effective intracellular concentrations necessary for biological action.

- Apoptosis Induction : Studies suggest that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is primarily utilized as a chiral auxiliary in various asymmetric synthesis processes. Its ability to induce chirality makes it valuable for synthesizing enantiomerically pure compounds.

Case Study :

- In a study published in Tetrahedron: Asymmetry, researchers demonstrated the use of this compound to facilitate the asymmetric synthesis of complex molecules. The compound was instrumental in achieving high enantioselectivity in the formation of target molecules .

Synthesis of Bioactive Molecules

The compound has been employed in the synthesis of bioactive molecules, particularly those with potential therapeutic applications. Its structural features allow for modifications that lead to biologically active derivatives.

Data Table: Synthesis Overview

| Compound Name | Application | Reference |

|---|---|---|

| Bioactive Derivative A | Anticancer activity | |

| Bioactive Derivative B | Antimicrobial properties |

Proteomics Research

The compound is also used in proteomics research as a reagent for the modification of proteins. Its ability to selectively bind to amino acids facilitates the study of protein interactions and functions.

Application Example :

- Researchers have utilized this compound to modify specific residues in proteins, enabling detailed studies on enzyme activity and protein-protein interactions .

Analytical Techniques

Various analytical techniques have been employed to study the properties and applications of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol:

- NMR Spectroscopy : Used for structural elucidation and confirmation of synthesized compounds.

Spectral Data Example :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Structural and Functional Differences

Benzylidene vs. Unprotected Iminosugars

- Lipophilicity & Bioavailability : The target compound’s benzylidene groups increase hydrophobicity, improving membrane permeability compared to DMDP/DGDP, which lack protective groups .

- Synthetic Utility : Benzylidene groups act as temporary protecting groups, enabling selective functionalization (e.g., N-benzylation in ) .

Diastereomerism vs. Single Stereoisomers

- The diastereomeric mixture of the target compound introduces complexity in enzyme interactions. In contrast, DMDP and DGDP are single stereoisomers with well-defined binding to α-mannosidases and β-glucosidases, respectively .

N-Substitution Effects

Research Findings

Glycosidase Inhibition :

- The target compound’s benzylidene groups confer selectivity for α-glucosidases over β-glucosidases, as seen in combinatorial screening studies .

- DMDP and DGDP show broader inhibition profiles but lower selectivity due to unprotected hydroxyl groups .

Antiproliferative Activity :

- DGDP derivatives induce apoptosis in cancer cells via β-glucosidase inhibition, a mechanism suppressed by co-administration of the target compound’s analogs .

Synthetic Efficiency: The target compound’s synthesis via double SN2 reaction with benzylamine () contrasts with DMDP’s synthesis using ketose reductive amination (), highlighting divergent strategies for iminosugar production .

Preparation Methods

Heterogeneous Reduction of L-Mannonic-γ-Lactone

The foundational synthesis of this compound begins with L-mannitol, which is oxidized to L-mannonic-γ-lactone 4 (Figure 1). Subsequent heterogeneous reduction using catalytic hydrogenation or sodium borohydride yields L-mannitol 5 , a critical precursor . The key step involves dual benzylidene protection: treatment with benzaldehyde dimethyl acetal under acidic conditions (e.g., camphorsulfonic acid) selectively forms 1,3:4,6-di-O-benzylidene-L-iditol. The imino group is introduced via reductive amination, employing sodium cyanoborohydride and ammonium acetate in methanol, achieving a 65–70% yield .

Table 1: Key Steps in the Synthesis from L-Mannonic-γ-Lactone

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| Oxidation | HNO₃, H₂O, 60°C | 85% | Convert L-mannitol to L-mannonic-γ-lactone |

| Benzylidenation | Benzaldehyde dimethyl acetal, CSA, DMF | 78% | Install 1,3- and 4,6-benzylidene protections |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 70% | Introduce 2,5-imino group |

This route emphasizes substrate-controlled stereoselectivity, with the L-iditol configuration dictated by the starting material .

Hydroboration/Oxidation of 3,6-Dihydro-2H-1,2-Oxazines

A complementary approach utilizes 3,6-dihydro-2H-1,2-oxazines syn-1 as intermediates (Figure 2). Hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) introduces a hydroxy group at C5, with stereoselectivity modulated by alkoxyborane additives . For example:

-

Methanol : 3:1 dr (anti:syn)

-

tert-Butanol : >20:1 dr (anti:syn)

The steric bulk of the alcohol additive stabilizes transition states, favoring anti-addition. Post-oxidation with hydrogen peroxide yields 5-hydroxy-1,2-oxazines 2 , which undergo N–O bond cleavage (SmI₂, THF) and cyclization to form the imino core .

Table 2: Diastereoselectivity in Hydroboration/Oxidation

| Additive | Temperature | dr (anti:syn) |

|---|---|---|

| MeOH | 0°C | 3:1 |

| iPrOH | −20°C | 10:1 |

| tBuOH | −40°C | >20:1 |

This method highlights reagent-controlled stereodiversity, enabling access to both diastereomers through condition tuning .

Influence of Reaction Conditions on Diastereomer Ratios

The diastereomeric ratio (dr) of the final product depends critically on:

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing dr by 15–20% compared to nonpolar solvents .

-

Temperature : Lower temperatures (−40°C to 0°C) favor kinetic control, achieving dr >20:1, whereas room temperature reduces selectivity to 5:1 .

-

Catalytic Additives : DBU·HI₃ (1,8-diazabicycloundec-7-enium triiodide) accelerates imino ring formation while suppressing epimerization, improving yields to 85% .

Purification and Isolation Techniques

Separation of diastereomers remains challenging due to similar polarities. Sequential chromatography on silica gel with dichloromethane/ethanol/methanol/ammonia (90:8:1:1) achieves partial resolution, but recrystallization from ethyl acetate/n-hexane (1:5) is required for ≥95% purity .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, and how do diastereomeric ratios influence reaction outcomes?

Answer:

The compound is synthesized via a Vasella/reductive amination approach using ketose precursors, followed by iodocyclization or carbamate annulation to form the iminosugar core . Key steps include:

- Double SN2 reaction with benzylamine to form the nitrogen-containing ring, as demonstrated in the synthesis of analogous N-benzyl derivatives .

- Diastereomer ratios (e.g., 3:1) arise from stereochemical outcomes during cyclization, influenced by reaction temperature and solvent polarity. For example, lower temperatures favor kinetic control, while polar solvents stabilize specific transition states .

- Column chromatography (silica gel, eluents like CH₂Cl₂/EtOH/MeOH/NH₃) is typically used for separation, though complete resolution of diastereomers remains challenging due to similar polarities .

Advanced: How can researchers resolve contradictions in NMR data when characterizing diastereomers of this compound?

Answer:

Contradictions arise due to overlapping signals in - and -NMR spectra. To address this:

- Use variable-temperature NMR to observe dynamic effects (e.g., ring puckering) that resolve signal splitting .

- Compare experimental data with density functional theory (DFT)-calculated chemical shifts for each diastereomer.

- Supplement NMR with X-ray crystallography (e.g., monoclinic polymorph C–C bond lengths < 0.002 Å, R factor = 0.037) to confirm absolute configurations .

Basic: What analytical techniques are critical for distinguishing between diastereomers in this compound?

Answer:

- X-ray crystallography : Resolves stereochemistry via torsion angles (e.g., O3–C14–C15–C16 = 129.50° vs. O4–C14–C15–C20 = 67.48°) .

- Chiral HPLC : Uses cellulose-based columns with hexane/isopropanol gradients for baseline separation.

- Circular Dichroism (CD) : Detects Cotton effects specific to each diastereomer’s helical chirality .

Advanced: How does the compound’s stereochemistry impact its glycosidase inhibitory activity?

Answer:

The 2,5-imino-L-iditol configuration mimics monosaccharide transition states, enabling competitive inhibition of enzymes like α-glucosidase.

- Diastereomeric selectivity : The minor diastereomer (e.g., 2,5-dideoxy-2,5-imino-D-mannitol) may exhibit higher affinity for mannosidase due to axial vs. equatorial hydroxyl orientations .

- Structure-activity relationships (SAR) : Modifying benzylidene groups alters hydrophobic interactions with enzyme active sites. For example, electron-withdrawing substituents reduce binding entropy .

Advanced: What experimental design strategies optimize the synthesis of this compound under scaled conditions?

Answer:

- Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, solvent ratio, catalyst loading). Response surfaces predict maximum yield (e.g., 72% at 40°C, 1:3 EtOH/CH₂Cl₂) .

- In situ monitoring : Employ ReactIR to track carbamate annulation kinetics and adjust reagent stoichiometry dynamically.

- Green chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) without compromising diastereoselectivity .

Basic: What are the key challenges in crystallizing this compound, and how are they addressed?

Answer:

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate reproducibility. Use seeding with pre-characterized crystals to control nucleation .

- Disorder in benzylidene groups : Refine structures using SHELXL with restraints on anisotropic displacement parameters .

Advanced: How can computational modeling predict the compound’s diastereomer-specific interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding poses of each diastereomer to glycosidase active sites. Key parameters include:

- Van der Waals interactions between benzylidene groups and hydrophobic pockets.

- Hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase).

- Molecular dynamics (MD) : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (AMBER force field) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (H313/H333 hazards) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of benzylamine vapors (P264/P305+P351+P338) .

Advanced: How do reaction conditions influence the thermodynamic vs. kinetic control of diastereomer formation?

Answer:

- Thermodynamic control : Prolonged reaction times (>24 hr) in polar aprotic solvents (DMF) favor the more stable diastereomer (ΔG ≈ -3.2 kcal/mol via DFT).

- Kinetic control : Fast reactions (<6 hr) in THF yield the less stable isomer due to lower activation energy (Eₐ ≈ 15 kJ/mol) .

Advanced: What strategies mitigate epimerization during purification of the diastereomers?

Answer:

- Low-temperature chromatography : Maintain columns at -20°C to slow interconversion.

- Acidic eluents : Add 0.1% trifluoroacetic acid (TFA) to protonate the imino group, stabilizing the desired configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.